Monomethyl-5-Amino-Isophthalate
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Overview
Description
Monomethyl-5-Amino-Isophthalate is an organic compound with the molecular formula C9H9NO4. It is also known by its IUPAC name, 3-amino-5-methoxycarbonylbenzoic acid. This compound is characterized by the presence of an amino group and a methoxycarbonyl group attached to an isophthalic acid backbone. It is widely used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monomethyl-5-Amino-Isophthalate can be synthesized through several methods. One common approach involves the esterification of 5-aminoisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound often involves a multi-step process. Initially, 5-aminoisophthalic acid is synthesized through the nitration of isophthalic acid followed by reduction of the nitro group to an amino group. The final step involves esterification with methanol under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: Monomethyl-5-Amino-Isophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions .
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonated products.
Scientific Research Applications
Monomethyl-5-Amino-Isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: It is employed in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Monomethyl-5-Amino-Isophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
5-Amino-Isophthalic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
Dimethyl-5-Amino-Isophthalate: Contains two methoxycarbonyl groups, which can lead to different reactivity and applications.
5-Nitro-Isophthalic Acid: Contains a nitro group instead of an amino group, resulting in different chemical properties and uses
Uniqueness: Monomethyl-5-Amino-Isophthalate is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions. Its combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-amino-5-methoxycarbonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKQIDRZUUHAR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8NO4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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